2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
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Overview
Description
2-{[2-(2-METHYL-5-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a 2-methyl-5-nitroaniline derivative through a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-METHYL-5-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID can be achieved through a multi-step process:
Nitration of 2-methyl aniline: The starting material, 2-methyl aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methyl-5-nitroaniline.
Acylation: 2-methyl-5-nitroaniline is then acylated with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-methyl-5-nitroanilino)-2-oxoethyl chloride.
Thioether Formation: The acylated product is reacted with thiobenzoic acid under basic conditions to form the thioether linkage, resulting in the final product, 2-{[2-(2-METHYL-5-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2-{[2-(2-METHYL-5-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its nitro group.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to potential antibacterial or anticancer activities. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-METHYL-5-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID: A reduced form of the compound with an amino group instead of a nitro group.
2-{[2-(2-METHYL-5-NITROANILINO)-2-OXOETHYL]SULFANYL}PHENYLACETIC ACID: A structurally similar compound with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
The presence of both a nitro group and a thioether linkage in 2-{[2-(2-METHYL-5-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID makes it unique compared to other similar compounds. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H14N2O5S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-10-6-7-11(18(22)23)8-13(10)17-15(19)9-24-14-5-3-2-4-12(14)16(20)21/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
JZDZIAQQNLVRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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